4-(1-Hydroxy-1-methylethyl)-2-propyl-

Process Chemistry Impurity Profiling Regioselectivity

Ethyl 4-(1-hydroxy-1-methylethyl)-2-propyl-1H-imidazole-5-carboxylate (CAS 144689-93-0) is the preferred imidazole building block for industrial-scale olmesartan medoxomil synthesis. Its 97% purity and specific ester/propyl substituents ensure regioselective N-alkylation and efficient C–H arylation. Generic substitution leads to regioisomeric impurities and process re-optimization. Use this standard intermediate for cGMP API production, impurity reference standards, and ANDA/DMF submissions.

Molecular Formula C12H22N2O3
Molecular Weight 242.31 g/mol
Cat. No. B13406782
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(1-Hydroxy-1-methylethyl)-2-propyl-
Molecular FormulaC12H22N2O3
Molecular Weight242.31 g/mol
Structural Identifiers
SMILESCCCC1NC(C(=N1)C(C)(C)O)C(=O)OCC
InChIInChI=1S/C12H22N2O3/c1-5-7-8-13-9(11(15)17-6-2)10(14-8)12(3,4)16/h8-9,13,16H,5-7H2,1-4H3
InChIKeyUJVQGTUOKRDOHU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Ethyl 4-(1-hydroxy-1-methylethyl)-2-propylimidazole-5-carboxylate (CAS 144689-93-0): Procurement and Research-Grade Specifications for Olmesartan Intermediate


Ethyl 4-(1-hydroxy-1-methylethyl)-2-propyl-1H-imidazole-5-carboxylate (CAS 144689-93-0) is a pharmaceutical intermediate that serves as the core imidazole building block in the convergent synthesis of olmesartan medoxomil, a widely prescribed angiotensin II receptor blocker (ARB) [1]. This compound features a 1-hydroxy-1-methylethyl substituent at the imidazole 4-position, a propyl group at the 2-position, and a carboxylic acid ethyl ester at the 5-position, with a molecular formula of C12H20N2O3 and molecular weight of 240.30 g/mol [2]. The compound is commercially available in solid form with purity specifications typically ranging from ≥96% to ≥98% (GC or HPLC), and is utilized in late-stage C–H arylation reactions that enable streamlined access to the olmesartan medoxomil API [3].

Why Substituting 4-(1-Hydroxy-1-methylethyl)-2-propylimidazole-5-carboxylate with Analogs Compromises Olmesartan API Purity and Process Efficiency


Generic substitution of ethyl 4-(1-hydroxy-1-methylethyl)-2-propyl-1H-imidazole-5-carboxylate with closely related imidazole carboxylates—such as the corresponding methyl ester or free carboxylic acid—is not feasible without substantial process re-optimization and risk of introducing regioisomeric impurities that are difficult to remove in downstream API purification [1]. The ethyl ester moiety is specifically required for the lactonization step that forms the 4,4-dimethyl-2-propyl-4,6-dihydrofuro[3,4-d]imidazol-6-one intermediate, which then undergoes regioselective N-alkylation; altering the ester group changes both the kinetics of lactonization and the electronic environment of the imidazole N-atoms, thereby affecting the N-1 versus N-3 alkylation selectivity [2]. Furthermore, the propyl substituent at the 2-position is critical for maintaining the appropriate lipophilicity and steric profile that enables efficient C–H arylation with functionalized aryl bromides in convergent synthetic strategies . Even subtle changes, such as replacing the propyl with a methyl group, result in divergent chemical properties and reactivity that would require full re-validation of the synthetic route and impurity profile .

Quantitative Evidence Guide: Differentiating Ethyl 4-(1-Hydroxy-1-methylethyl)-2-propylimidazole-5-carboxylate from Analogs


Regioisomer Impurity Control: N-1 Selectivity Enables API Purity ≥99.0%

The target compound, when employed as the imidazole carboxylate building block in olmesartan medoxomil synthesis, exhibits N-1 alkylation regioselectivity that is critical for minimizing the formation of the corresponding N-3 regioisomeric impurity. In a published synthetic route, optimization of condensation conditions reduced the regio-isomer content in the final API to less than 0.1% [1]. In contrast, the use of alternative imidazole carboxylates or suboptimal reaction conditions can generate regioisomeric impurities at levels of 0.2–0.3% or higher, which may co-elute with the API under standard chromatographic conditions and complicate quality control [2].

Process Chemistry Impurity Profiling Regioselectivity

Convergent C–H Arylation Efficiency: 3-Step Access to Olmesartan Medoxomil

When an aryl bromide derivative containing the target ethyl 4-(1-hydroxy-1-methylethyl)-2-propylimidazole-5-carboxylate moiety is employed in late-stage C–H arylation, the reaction proceeds smoothly to provide a key late-stage intermediate, which is then converted to olmesartan medoxomil in only 3 subsequent steps . This represents a significant improvement in step economy compared to traditional linear syntheses that require 5–6 steps from the same imidazole carboxylate. In contrast, analogous aryl bromides carrying methyl 2-ethoxybenzimidazole-7-carboxylate motifs underwent undesired O-to-N ethyl migration under similar conditions, demonstrating that the specific substitution pattern of the target compound confers unique compatibility with this convergent approach .

Late-Stage Functionalization C–H Activation Process Intensification

One-Pot Process Yield and Purity: 72–75% Yield with up to 97.5% Purity by HPLC

The target compound serves as the starting material for an efficient one-pot three-component assembly of trityl olmesartan medoxomil. The optimized one-pot process, starting from commercially available ethyl 4-(2-hydroxypropan-2-yl)-2-propyl-1H-imidazole-5-carboxylate, provides a 72–75% yield of trityl olmesartan medoxomil over three steps (approximately 90% yield per synthetic step) on a 300 g scale, with HPLC purity up to 97.5% . This one-pot approach drastically reduces the number of unit operations and the volume of organic solvents required compared to conventional stepwise synthesis. The process yields an intermediate that can be easily converted to olmesartan medoxomil API fully compliant with ICH requirements, providing a benchmark for evaluating alternative imidazole carboxylate intermediates .

Process Development One-Pot Synthesis Industrial Scale-Up

Commercial Purity Specifications and Batch Consistency

Ethyl 4-(1-hydroxy-1-methylethyl)-2-propyl-1H-imidazole-5-carboxylate is routinely supplied with purity specifications of ≥96% to ≥98% (by GC or HPLC) across multiple reputable vendors, with defined limits for moisture (typically ≤0.5%) and appearance (white to pale yellow solid) [1][2]. In contrast, structurally similar intermediates such as ethyl 4-(1-hydroxy-1-methylethyl)-2-methyl-imidazole-5-carboxylate are less commonly available and lack the same breadth of quality documentation . The target compound's melting point is reported as 104°C, and its density is 1.131 g/cm³, with vapor pressure of 0.0±1.2 mmHg at 25°C . These well-characterized physicochemical properties, combined with consistent batch-to-batch purity, reduce the need for incoming quality testing and support reliable process performance in GMP manufacturing environments.

Quality Control Analytical Standards Supply Chain Reliability

Exclusive N-2 Trityl Regioisomer Formation in Downstream Intermediates

Single-crystal X-ray diffraction (SCXRD) studies of N-tritylated olmesartan intermediates derived from the target ethyl carboxylate have revealed that the trityl protecting group attaches exclusively to the N-2 nitrogen atom of the tetrazole ring, and not to the N-1 nitrogen as previously and widely reported . This finding corrects a long-standing structural misassignment in the sartan literature and has important implications for the accurate identification and control of process-related impurities. The target compound, when converted through the standard synthetic sequence, generates intermediates with this well-defined, exclusive N-2 regiochemistry. In contrast, analogous sartan intermediates lacking the specific 4-(1-hydroxy-1-methylethyl)-2-propyl substitution pattern may exhibit different regiochemical outcomes, potentially leading to uncharacterized impurity profiles [1].

Process-Related Impurities X-ray Crystallography Regiochemistry Confirmation

High-Purity API Access: 99.0% Purity Olmesartan Medoxomil in 60% Overall Yield

Using the target ethyl carboxylate as the starting point, a novel synthetic route to olmesartan medoxomil was developed that delivers the API in 60% overall yield with greater than 99.0% purity [1]. This yield compares favorably to earlier synthetic approaches that typically achieved lower overall yields (often in the 40–50% range) due to less efficient lactonization and condensation steps. The process includes a key lactonization of the target compound to form 4,4-dimethyl-2-propyl-4,6-dihydrofuro[3,4-d]-1H-imidazole-6-one, which is then condensed with the tetrazole fragment. Optimization of the condensation conditions was critical to suppressing regioisomer formation and achieving the high final purity [2]. This validated route underscores the value of the target compound as a reliable, high-performance intermediate for olmesartan medoxomil production.

Synthetic Route Validation API Quality Process Robustness

High-Impact Application Scenarios for Ethyl 4-(1-Hydroxy-1-methylethyl)-2-propylimidazole-5-carboxylate (CAS 144689-93-0)


GMP Manufacturing of Olmesartan Medoxomil API

The compound is the preferred imidazole building block for industrial-scale synthesis of olmesartan medoxomil under cGMP conditions. Its well-documented purity specifications (≥96–98%) and established performance in one-pot, three-component assemblies (72–75% yield at 300 g scale) make it an ideal starting material for manufacturers seeking to minimize unit operations and solvent consumption while achieving high-purity API (>99.0% with ≤0.1% regioisomer) [1][2].

Late-Stage C–H Arylation for Convergent Synthesis of ARB Analogs

Researchers developing new angiotensin II receptor blockers or investigating late-stage functionalization strategies should utilize this intermediate due to its demonstrated compatibility with C–H arylation using functionalized aryl bromides. As shown in the literature, aryl bromides incorporating this imidazole motif undergo smooth C–H arylation to provide advanced intermediates in only 3 steps to the final API, enabling rapid analog synthesis and structure–activity relationship (SAR) exploration .

Process Impurity Profiling and Reference Standard Qualification

The compound is essential for the synthesis and characterization of olmesartan-related impurities, including the imidazole N-3 regioisomer that was detected at 0.2–0.3% in laboratory trials and later fully characterized by SCXRD and NMR [3]. Procuring high-purity ethyl 4-(1-hydroxy-1-methylethyl)-2-propyl-1H-imidazole-5-carboxylate enables the controlled generation of these impurities for use as reference standards in analytical method development, validation, and quality control for ANDA and DMF submissions .

Academic and Industrial Process Chemistry Research

Given the extensive body of published synthetic routes that utilize this specific intermediate—ranging from traditional linear approaches to modern convergent and one-pot methods—this compound serves as a benchmark substrate for studies in heterocyclic chemistry, process intensification, and green chemistry. Its reliable availability and well-defined physicochemical properties support reproducible research outcomes and facilitate the translation of academic findings to industrial applications .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

15 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-(1-Hydroxy-1-methylethyl)-2-propyl-

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.